Cas no 2044705-99-7 (1-Bromo-11,12-dihydroindolo[2,3-a]carbazole)

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole structure
2044705-99-7 structure
商品名:1-Bromo-11,12-dihydroindolo[2,3-a]carbazole
CAS番号:2044705-99-7
MF:C18H11BrN2
メガワット:335.197343111038
MDL:MFCD30470552
CID:5066421

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole 化学的及び物理的性質

名前と識別子

    • 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole
    • Indolo[2,3-a]carbazole, 1-bromo-11,12-dihydro-
    • MDL: MFCD30470552
    • インチ: 1S/C18H11BrN2/c19-14-6-3-5-11-13-9-8-12-10-4-1-2-7-15(10)20-17(12)18(13)21-16(11)14/h1-9,20-21H
    • InChIKey: YFNSECPNQCEBRA-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC2=C1NC1C2=CC=C2C3C=CC=CC=3NC=12

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 0
  • 重原子数: 21
  • 回転可能化学結合数: 0
  • 複雑さ: 414
  • トポロジー分子極性表面積: 31.6
  • 疎水性パラメータ計算基準値(XlogP): 5.5

じっけんとくせい

  • 密度みつど: 1.686±0.06 g/cm3(Predicted)
  • ふってん: 611.5±35.0 °C(Predicted)
  • 酸性度係数(pKa): 16.13±0.30(Predicted)

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1000028-5g
1-bromo-11,12-dihydroindolo[2,3-a]carbazole
2044705-99-7 95%
5g
$1700 2025-02-27
eNovation Chemicals LLC
Y1000028-5g
1-bromo-11,12-dihydroindolo[2,3-a]carbazole
2044705-99-7 95%
5g
$1700 2024-08-02
eNovation Chemicals LLC
Y1000028-5g
1-bromo-11,12-dihydroindolo[2,3-a]carbazole
2044705-99-7 95%
5g
$1700 2025-02-18

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole 関連文献

1-Bromo-11,12-dihydroindolo[2,3-a]carbazoleに関する追加情報

Recent Advances in the Study of 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole (CAS: 2044705-99-7)

The compound 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole (CAS: 2044705-99-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique indolocarbazole scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel anticancer agents. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities.

One of the key areas of research has been the compound's role as a potent inhibitor of protein kinases, which are critical targets in cancer therapy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole exhibits selective inhibition against certain tyrosine kinases, leading to the suppression of tumor cell proliferation. The study utilized molecular docking and in vitro assays to validate its binding affinity and efficacy, providing a solid foundation for further preclinical development.

In addition to its anticancer properties, recent investigations have explored the compound's potential in modulating other biological pathways. For instance, a 2024 paper in Bioorganic & Medicinal Chemistry Letters highlighted its ability to interact with DNA topoisomerases, suggesting a dual mechanism of action that could enhance its therapeutic utility. The study also reported on the compound's favorable pharmacokinetic profile, including its stability and bioavailability, which are crucial for drug development.

The synthetic accessibility of 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole has also been a focus of recent research. A team from the University of Cambridge published a streamlined synthetic route in 2023, which significantly improved the yield and purity of the compound. This advancement is expected to facilitate large-scale production and further biological testing, accelerating its transition from the lab to clinical trials.

Despite these promising findings, challenges remain in the development of 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole as a therapeutic agent. Issues such as potential off-target effects and toxicity profiles need to be addressed through comprehensive preclinical studies. However, the compound's unique structural features and demonstrated biological activities make it a compelling candidate for continued investigation.

In conclusion, the recent studies on 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole (CAS: 2044705-99-7) underscore its potential as a versatile scaffold in drug discovery. Its ability to target multiple biological pathways, combined with advancements in synthetic methodologies, positions it as a promising lead compound for the development of next-generation therapeutics. Future research should focus on optimizing its pharmacological properties and evaluating its efficacy in vivo to fully realize its therapeutic potential.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量